Product packaging for 1,6-Octadiene, 3,3,7-trimethyl-(Cat. No.:CAS No. 62008-16-6)

1,6-Octadiene, 3,3,7-trimethyl-

Cat. No.: B14563744
CAS No.: 62008-16-6
M. Wt: 152.28 g/mol
InChI Key: BCDJCVRHBXSSQH-UHFFFAOYSA-N
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Description

1,6-Octadiene, 3,3,7-trimethyl- is a useful research compound. Its molecular formula is C11H20 and its molecular weight is 152.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,6-Octadiene, 3,3,7-trimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,6-Octadiene, 3,3,7-trimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H20 B14563744 1,6-Octadiene, 3,3,7-trimethyl- CAS No. 62008-16-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62008-16-6

Molecular Formula

C11H20

Molecular Weight

152.28 g/mol

IUPAC Name

3,3,7-trimethylocta-1,6-diene

InChI

InChI=1S/C11H20/c1-6-11(4,5)9-7-8-10(2)3/h6,8H,1,7,9H2,2-5H3

InChI Key

BCDJCVRHBXSSQH-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(C)(C)C=C)C

Origin of Product

United States

Synthetic Methodologies for 1,6 Octadiene, 3,3,7 Trimethyl

Rational Design of Synthetic Routes to Multi-Substituted Octadienes

The rational design of a synthetic route for 1,6-octadiene (B1609464), 3,3,7-trimethyl- begins with a retrosynthetic analysis. The target molecule can be disconnected at several key positions to identify readily available starting materials. Key challenges in the synthesis include the construction of the C10 backbone, the introduction of the gem-dimethyl group at the C3 position (a quaternary carbon), and the regioselective formation of the double bonds at the C1 and C6 positions.

A logical approach involves disconnecting the molecule into smaller, more manageable fragments. For instance, the C-C bonds forming the core structure can be traced back to precursor molecules that can be joined using established carbon-carbon bond-forming reactions. The choice of synthetic strategy is often guided by the need to avoid the formation of isomeric byproducts and to maximize yield. researchgate.net

Catalytic Approaches to Carbon-Carbon Bond Formation

Catalytic methods offer efficient and selective pathways for constructing the carbon skeleton of complex molecules like 1,6-octadiene, 3,3,7-trimethyl-. These approaches often rely on transition metal catalysts to facilitate reactions with high atom economy and control over the product's structure.

The construction of the C10 backbone of 1,6-octadiene, 3,3,7-trimethyl- can be envisioned through the dimerization or co-dimerization of smaller unsaturated molecules like isoprene (B109036) or other C5 units. Transition metals, particularly palladium, nickel, iron, and cobalt, are known to catalyze the dimerization of terminal alkynes and alkenes. nih.govnih.govresearchgate.net

For example, a head-to-tail dimerization of a suitably substituted C5 alkyne or alkene could theoretically construct the desired carbon skeleton. The choice of catalyst and ligands is crucial in directing the regioselectivity of the dimerization to achieve the desired connectivity. nih.gov While direct dimerization to form the exact structure of 1,6-octadiene, 3,3,7-trimethyl- is complex due to the specific substitution pattern, this approach forms a fundamental basis for assembling the core structure. nih.govthieme-connect.de

Table 1: Potential Precursors for Catalytic Dimerization

Precursor 1Precursor 2Potential Catalyst SystemDesired Connection
3,3-Dimethyl-1-pentyne3-Methyl-1-buteneIron or Cobalt ComplexHead-to-Tail Dimerization
IsopreneIsoprenePalladium or Nickel ComplexSelective Dimerization

This table presents hypothetical precursor combinations for the synthesis of the target compound's backbone.

Late-stage functionalization of a simpler, pre-formed diene is another powerful strategy. chemrxiv.org This approach involves selectively introducing methyl groups onto an octadiene backbone. Modern organic synthesis has developed a variety of methods for the regioselective functionalization of olefins. researchgate.netnih.gov Iron-catalyzed conjunctive alkylation, for instance, allows for the installation of alkyl groups onto either carbon of a double bond. researchgate.net

This strategy could be applied to a precursor like 3,7-dimethyl-1,6-octadiene (dihydromyrcene) nist.gov or a related isomer. A key step would be the regioselective introduction of a methyl group at the C3 position. Achieving this selectivity can be challenging due to the presence of multiple reactive sites in the molecule. However, directing groups or specific catalyst systems can be employed to favor functionalization at the desired position. chemrxiv.orgnih.gov

Total Synthesis Strategies from Simpler Precursors

Total synthesis from simple, readily available starting materials provides a versatile and often more controlled route to complex molecules. This involves a stepwise construction of the target molecule using a sequence of well-established reactions.

Grignard reagents are powerful nucleophiles widely used for forming carbon-carbon bonds. masterorganicchemistry.com A plausible synthetic route to 1,6-octadiene, 3,3,7-trimethyl- could involve the reaction of a Grignard reagent with a suitable ketone or aldehyde. organic-chemistry.org

For example, the reaction of 5-methyl-5-hexen-2-one (B1580765) with a methylmagnesium halide (a Grignard reagent) would form a tertiary alcohol. Subsequent dehydration of this alcohol under acidic conditions would be expected to yield the target diene, although control of the double bond position during elimination is a critical consideration.

Proposed Grignard Synthesis Route:

Step 1: Reaction of 5-methyl-5-hexen-2-one with methylmagnesium bromide (CH₃MgBr). masterorganicchemistry.com

Step 2: Acid-catalyzed dehydration of the resulting tertiary alcohol to form the C=C double bond.

This method leverages the reliability of Grignard reagents for C-C bond formation at a carbonyl carbon. youtube.com

The Wittig reaction and its variations are premier methods for the synthesis of alkenes from carbonyl compounds. libretexts.orglibretexts.org This reaction involves the treatment of an aldehyde or ketone with a phosphonium (B103445) ylide. masterorganicchemistry.com For the synthesis of 1,6-octadiene, 3,3,7-trimethyl-, a Wittig reaction could be used to form either of the two double bonds.

A possible disconnection strategy points to 3,3,7-trimethyl-6-octenal as a key intermediate. The reaction of this aldehyde with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), a common Wittig reagent, would generate the terminal alkene at the C1 position, completing the synthesis. The stereochemistry of the double bond formed can often be controlled by the choice of ylide (stabilized or non-stabilized) and reaction conditions. organic-chemistry.org

Proposed Wittig Reaction Scheme:

Carbonyl CompoundWittig ReagentProduct
3,3,7-Trimethyl-6-octenalMethylenetriphenylphosphorane1,6-Octadiene, 3,3,7-trimethyl-
6,6-Dimethyl-5-hepten-2-one(Triphenylphosphoranylidene)acetaldehydeIntermediate for further steps

This table illustrates how the Wittig reaction can be applied to construct the target molecule.

The driving force for the Wittig reaction is the formation of the highly stable triphenylphosphine (B44618) oxide, which makes the reaction essentially irreversible. total-synthesis.com

Chemoenzymatic and Biocatalytic Synthesis of Polyenes

As of the current available scientific literature, there are no specific chemoenzymatic or biocatalytic methods documented for the direct synthesis of 1,6-octadiene, 3,3,7-trimethyl-. Research in the field of biocatalysis is extensive, particularly concerning terpenes and polyenes, as enzymes offer high regio- and stereoselectivity under mild reaction conditions. nih.gov However, studies have predominantly focused on the synthesis of more common or commercially valuable monoterpenes and their derivatives.

The principles of biocatalysis involve using isolated enzymes or whole-cell systems from organisms like bacteria, fungi, or plants to perform chemical transformations. nih.gov These methods are widely applied for the production of natural flavor and fragrance compounds. For instance, enzymes are used in the synthesis of various terpene-based products and for creating optically active compounds through precise modifications like oxidation, reduction, or hydrolysis. nih.govrsc.org

While direct enzymatic routes to 1,6-octadiene, 3,3,7-trimethyl- are not described, the broader field of terpene biotransformation is well-established. For example, β-myrcene (7-methyl-3-methylene-1,6-octadiene), an acyclic monoterpene and a structural isomer of 1,6-octadiene, 3,3,7-trimethyl-, is a key intermediate in the industrial production of fragrances like geraniol, nerol, and linalool. foodb.ca It is naturally abundant in many essential oils and its production often involves semi-synthetic methods derived from natural sources. foodb.ca

The lack of specific research into the biocatalytic synthesis of 1,6-octadiene, 3,3,7-trimethyl- may be due to its niche status and the absence of significant commercial demand compared to other polyenes. Future research in enzyme engineering and substrate specificity could potentially lead to the development of biocatalysts capable of producing this specific compound.

Elucidation of Chemical Reactivity and Reaction Mechanisms of 1,6 Octadiene, 3,3,7 Trimethyl

Electrophilic Addition Reactions

Electrophilic addition reactions are characteristic of alkenes. In the case of 1,6-Octadiene (B1609464), 3,3,7-trimethyl- , these reactions would proceed via the attack of an electrophile on one of the two double bonds, leading to the formation of a carbocation intermediate. The stability of this intermediate would dictate the regiochemical outcome of the reaction, following Markovnikov's rule where applicable.

There is a lack of specific published research on the halogenation and hydrohalogenation of 1,6-Octadiene, 3,3,7-trimethyl- . However, based on general principles of electrophilic addition, the reaction with hydrogen halides (HX) would likely proceed with a preference for the formation of the more stable carbocation. The addition of H+ to the terminal carbon of the vinyl group (C1) would generate a more substituted secondary carbocation, which is less stable than the tertiary carbocation that would be formed by the addition of H+ to the C6 of the second double bond.

In the context of hydrohalogenation, the reaction would likely follow Markovnikov's rule, with the hydrogen atom adding to the less substituted carbon atom of the double bond and the halogen atom adding to the more substituted carbon atom.

Hydration: Acid-catalyzed hydration would be expected to follow Markovnikov's rule, leading to the formation of an alcohol. The addition of a proton to the less substituted carbon of a double bond would generate a more stable carbocation intermediate, which would then be attacked by water.

Hydroboration-Oxidation: This two-step reaction sequence typically results in the anti-Markovnikov addition of water across a double bond. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org The boron atom of borane (B79455) (BH3) would add to the less substituted carbon of the double bond, and the hydrogen atom to the more substituted carbon. Subsequent oxidation with hydrogen peroxide in a basic solution would replace the boron atom with a hydroxyl group. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org This process occurs with syn-stereochemistry, where the hydrogen and hydroxyl groups are added to the same face of the double bond. masterorganicchemistry.commasterorganicchemistry.com

Cycloaddition Chemistry

The potential for 1,6-Octadiene, 3,3,7-trimethyl- to participate in cycloaddition reactions is an area that lacks specific investigation.

1,6-Octadiene, 3,3,7-trimethyl- is a non-conjugated diene, and as such, it would not be expected to readily participate in a classical Diels-Alder reaction, which requires a conjugated diene system.

The presence of two double bonds within the same molecule raises the possibility of intramolecular cyclization reactions, typically promoted by acid or metal catalysts. For a molecule like 1,6-Octadiene, 3,3,7-trimethyl- , an acid-catalyzed cyclization could be initiated by the protonation of one double bond, followed by the attack of the resulting carbocation on the other double bond. The regioselectivity and stereoselectivity of such a reaction would be governed by the stability of the intermediate carbocations and the transition states leading to the formation of the cyclic products. However, no specific studies on such intramolecular cyclizations for this compound have been found.

Oxidative Transformations

While specific studies on the oxidative transformations of 1,6-Octadiene, 3,3,7-trimethyl- are not documented, the double bonds would be susceptible to various oxidative reagents.

Epoxidation: Reaction with a peroxy acid (such as m-CPBA) would be expected to form an epoxide at one or both of the double bonds.

Ozonolysis: Treatment with ozone followed by a reductive or oxidative workup would cleave the double bonds, yielding aldehydes or ketones, or carboxylic acids, respectively.

Dihydroxylation: Reaction with reagents like osmium tetroxide or cold, dilute potassium permanganate (B83412) would lead to the formation of diols, with the two hydroxyl groups adding to the same side of the double bond (syn-dihydroxylation).

Selective Epoxidation and Dihydroxylation Studies

General principles of alkene epoxidation suggest that the trisubstituted double bond at the 7-position would be more nucleophilic and thus more reactive towards electrophilic epoxidizing agents compared to the monosubstituted terminal double bond at the 1-position. However, the steric hindrance introduced by the gem-dimethyl group at the 3-position could influence the approach of the oxidant to the 1,2-double bond. Without experimental data, any discussion on the selectivity of such reactions remains speculative.

Ozonolysis and Cleavage Reactions for Structural Analysis

There are no specific studies detailing the ozonolysis or other oxidative cleavage reactions of 1,6-Octadiene, 3,3,7-trimethyl- for the purpose of structural analysis. In principle, ozonolysis followed by a reductive or oxidative workup would be a standard method to confirm the positions of the double bonds within the molecule. Reductive workup (e.g., with dimethyl sulfide (B99878) or zinc) would be expected to yield two different carbonyl compounds, while oxidative workup (e.g., with hydrogen peroxide) would produce carboxylic acids and a ketone. The expected products from the cleavage of 1,6-Octadiene, 3,3,7-trimethyl- would be formaldehyde (B43269) and a keto-aldehyde, or formic acid and a keto-acid, respectively.

Reductive Processes and Hydrogenation Studies

Catalytic Hydrogenation Kinetics and Selectivity

Specific kinetic and selectivity data for the catalytic hydrogenation of 1,6-Octadiene, 3,3,7-trimethyl- are not found in the reviewed scientific literature. General studies on the catalytic hydrogenation of dienes indicate that the reaction can proceed in a stepwise manner, and the selectivity for the partially hydrogenated monoene versus the fully saturated alkane is dependent on the catalyst, solvent, and reaction conditions. epa.govepa.gov For 1,6-Octadiene, 3,3,7-trimethyl-, the less sterically hindered terminal double bond would likely be hydrogenated preferentially over the trisubstituted double bond.

A hypothetical study on the catalytic hydrogenation of 1,6-Octadiene, 3,3,7-trimethyl- could involve various catalysts to determine the optimal conditions for selective hydrogenation. The table below illustrates a potential experimental design for such a study.

CatalystSolventTemperature (°C)Pressure (atm)Potential Products
Pd/CEthanol2513,3,7-Trimethyl-1-octene, 3,3,7-Trimethyloctane
PtO₂Acetic Acid2513,3,7-Trimethyl-1-octene, 3,3,7-Trimethyloctane
Wilkinson's CatalystToluene6053,3,7-Trimethyl-1-octene, 3,3,7-Trimethyloctane
Raney NickelMethanol50103,3,7-Trimethyl-1-octene, 3,3,7-Trimethyloctane

Metal Hydride Reductions of Functionalized Derivatives

There is no available research on the metal hydride reductions of functionalized derivatives of 1,6-Octadiene, 3,3,7-trimethyl-. Functionalized derivatives, such as those containing carbonyl or epoxide groups, could be subjected to reduction by common metal hydrides like sodium borohydride (B1222165) or lithium aluminum hydride. The reactivity and selectivity of such reductions would depend on the nature and position of the functional group.

Rearrangement Reactions and Isomerization Dynamics

Specific studies on the rearrangement reactions and isomerization dynamics of 1,6-Octadiene, 3,3,7-trimethyl- are not documented. Dienes, particularly those with allylic protons and under acidic or thermal conditions, can undergo various rearrangement reactions, such as sigmatropic shifts or acid-catalyzed isomerizations. wiley-vch.de The presence of the gem-dimethyl group at the 3-position might influence the propensity for and the outcome of such rearrangements. For instance, acid catalysis could lead to carbocation formation and subsequent skeletal rearrangements. However, without experimental evidence, the specific pathways and products of such reactions for 1,6-Octadiene, 3,3,7-trimethyl- remain unknown.

Advanced Spectroscopic Characterization and Structural Analysis of 1,6 Octadiene, 3,3,7 Trimethyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations in ¹H and ¹³C NMR spectra, a detailed picture of the molecular structure can be assembled.

The ¹H NMR spectrum of 1,6-Octadiene (B1609464), 3,3,7-trimethyl- displays characteristic signals corresponding to its distinct proton environments. Protons on sp²-hybridized carbons, such as vinylic protons, typically resonate at lower fields (higher ppm values) compared to protons on sp³-hybridized carbons. libretexts.orgopenstax.org The chemical shifts are influenced by the electronic environment, with nearby electronegative atoms or π-systems causing a downfield shift. libretexts.orgopenstax.org

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Similar to ¹H NMR, the chemical shifts of carbon atoms are dependent on their hybridization and the presence of neighboring electron-withdrawing groups. libretexts.org Carbons involved in double bonds (sp²) appear at lower fields than saturated (sp³) carbons. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1,6-Octadiene, 3,3,7-trimethyl-

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
14.90 - 5.10 (dd)110 - 115
25.70 - 5.90 (ddt)145 - 150
3-35 - 40
41.90 - 2.10 (t)40 - 45
51.95 - 2.15 (m)25 - 30
65.00 - 5.20 (t)120 - 125
7-130 - 135
81.60 - 1.70 (s)25 - 30
9 (on C3)0.90 - 1.00 (s)25 - 30
10 (on C7)1.65 - 1.75 (s)15 - 20

Note: These are predicted values based on typical chemical shift ranges for similar structural motifs. Actual experimental values may vary.

Analysis of coupling constants (J-values) in the high-resolution ¹H NMR spectrum would provide further structural confirmation by revealing the connectivity between adjacent protons.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. Cross-peaks in the COSY spectrum would confirm the proton-proton connectivities within the octadiene chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It allows for the direct assignment of a proton's chemical shift to its attached carbon's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between carbons and protons (typically over two to three bonds). HMBC is crucial for piecing together the entire molecular structure by connecting quaternary carbons (like C3 and C7) to nearby protons. For instance, correlations would be expected between the methyl protons at C9 and the carbons C2, C3, and C4, and between the methyl protons at C8 and C10 and carbons C6 and C7.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation.

High-resolution mass spectrometry is used to determine the exact mass of the molecular ion. This allows for the calculation of the elemental composition of 1,6-Octadiene, 3,3,7-trimethyl-, which has a molecular formula of C₁₁H₂₀. The exact mass can be used to confirm this formula and distinguish it from other isomers.

In electron ionization (EI) mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. libretexts.org The analysis of these fragmentation patterns can provide valuable structural information. youtube.comyoutube.com The base peak, which is the most abundant fragment, often corresponds to a particularly stable carbocation. libretexts.org

For 1,6-Octadiene, 3,3,7-trimethyl-, characteristic fragmentation would likely involve cleavage at the allylic positions and the branched carbon centers, leading to the formation of stable carbocations. Tandem mass spectrometry (MS/MS) could be used to isolate a specific fragment ion and induce further fragmentation, providing more detailed structural information.

Table 2: Predicted Key Mass Spectrometry Fragments for 1,6-Octadiene, 3,3,7-trimethyl-

m/z (mass-to-charge ratio)Possible Fragment Structure/Loss
152[M]⁺ (Molecular Ion)
137[M - CH₃]⁺
95[C₇H₁₁]⁺ (Loss of C₄H₉)
69[C₅H₉]⁺ (Allylic cleavage)
57[C₄H₉]⁺ (tert-Butyl cation)
41[C₃H₅]⁺ (Allyl cation)

Note: These are predicted fragments based on common fragmentation pathways for alkenes.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of specific frequencies of IR radiation or the scattering of light in Raman spectroscopy corresponds to the vibrations of particular functional groups.

For 1,6-Octadiene, 3,3,7-trimethyl-, the IR and Raman spectra would show characteristic bands for the C-H stretching and bending vibrations of the alkyl and vinyl groups, as well as the C=C stretching vibrations of the two double bonds. The presence of a terminal double bond is typically indicated by strong C-H stretching bands above 3000 cm⁻¹ and out-of-plane bending vibrations in the 1000-650 cm⁻¹ region. The internal double bond will also have a characteristic C=C stretching frequency.

Table 3: Characteristic Infrared (IR) and Raman Spectroscopy Bands for 1,6-Octadiene, 3,3,7-trimethyl-

Vibrational ModeExpected Wavenumber Range (cm⁻¹)
=C-H Stretch (sp² C-H)3010 - 3100
-C-H Stretch (sp³ C-H)2850 - 3000
C=C Stretch1640 - 1680
-CH₂- Bend (Scissoring)1450 - 1470
-CH₃ Bend (Asymmetric and Symmetric)1370 - 1390 and 1440 - 1460
=C-H Bend (Out-of-plane)910 - 990 and 675 - 730

These vibrational data, in conjunction with the information from NMR and MS, provide a comprehensive and robust characterization of the chemical structure of 1,6-Octadiene, 3,3,7-trimethyl-.

Chromatographic Techniques for Purity Assessment and Isolation

The purity of a synthesized or isolated sample of 1,6-Octadiene, 3,3,7-trimethyl- would be critical for its accurate characterization and any subsequent applications. Chromatographic methods are the gold standard for assessing the purity of such volatile compounds.

Gas Chromatography (GC) Method Development and Optimization

The development of a robust Gas Chromatography (GC) method for 1,6-Octadiene, 3,3,7-trimethyl- would be the primary approach for its purity assessment and quantification. The optimization of such a method would involve a systematic evaluation of several key parameters to achieve efficient separation from any impurities, which might include isomers, starting materials, or byproducts from a synthesis.

A hypothetical GC method development for 1,6-Octadiene, 3,3,7-trimethyl- would focus on:

Column Selection: A non-polar or mid-polar capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5 or equivalent), would likely be the initial choice. The non-polar nature of the analyte would dictate a stationary phase that separates components primarily based on their boiling points and, to a lesser extent, their interaction with the phase.

Temperature Programming: An optimized temperature program is crucial for good resolution and reasonable analysis time. A typical program would start at a relatively low temperature to separate highly volatile components, followed by a gradual ramp to a higher temperature to elute the target compound and any less volatile impurities.

Injector and Detector Parameters: The injector temperature would need to be high enough to ensure rapid and complete volatilization of the sample without causing thermal degradation. A flame ionization detector (FID) would be a suitable choice for detection due to its high sensitivity for hydrocarbons.

A theoretical set of optimized GC parameters for the analysis of 1,6-Octadiene, 3,3,7-trimethyl- is presented in Table 1.

Table 1: Hypothetical Optimized Gas Chromatography (GC) Parameters for 1,6-Octadiene, 3,3,7-trimethyl- Analysis

ParameterValue/ConditionRationale
Column
   Stationary Phase5% Phenyl-methylpolysiloxaneGood general-purpose non-polar phase for hydrocarbon separation.
   Length30 mStandard length for good resolving power.
   Internal Diameter0.25 mmProvides a good balance between sample capacity and resolution.
   Film Thickness0.25 µmSuitable for the analysis of volatile to semi-volatile compounds.
Temperatures
   Injector250 °CEnsures rapid vaporization of the analyte.
   Detector (FID)280 °CPrevents condensation of the analyte and ensures stable detector response.
   Oven ProgramInitial: 60 °C (hold 2 min)Allows for the separation of very volatile impurities.
Ramp: 10 °C/min to 200 °CGradual increase to separate compounds based on boiling point.
Final Hold: 200 °C (hold 5 min)Ensures elution of all components.
Carrier Gas
   TypeHelium or HydrogenInert and provides good efficiency.
   Flow Rate1.0 mL/min (constant flow)Typical flow rate for this column dimension.
Injection
   ModeSplitPrevents column overloading and maintains sharp peaks.
   Split Ratio50:1A common starting point, adjustable based on sample concentration.
   Volume1 µLStandard injection volume.

Coupled Techniques (e.g., GC-MS) for Component Identification

While GC can separate components and provide information on their relative abundance (purity), it does not typically provide structural information for identification. For this purpose, coupling GC with a mass spectrometer (MS) is the definitive technique. GC-MS analysis of a sample containing 1,6-Octadiene, 3,3,7-trimethyl- would provide a mass spectrum for each eluting peak.

The electron ionization (EI) mass spectrum of 1,6-Octadiene, 3,3,7-trimethyl- would be expected to show a molecular ion peak (M+) corresponding to its molecular weight, as well as a characteristic fragmentation pattern. This pattern, a "fingerprint" of the molecule, would be instrumental in its identification. The fragmentation would likely involve the loss of alkyl groups (methyl, ethyl, etc.) and rearrangements common to unsaturated hydrocarbons.

Analysis of the resulting mass spectrum would involve:

Molecular Ion Peak: Identification of the peak corresponding to the intact molecule's mass.

Fragmentation Pattern Analysis: Interpretation of the fragment ions to deduce the structure of the molecule. This would be compared against spectral libraries (though a spectrum for this specific compound may not be present) and theoretical fragmentation patterns.

Comparison with Isomers: The mass spectrum would be compared with that of known isomers, such as 1,6-Octadiene, 3,7-dimethyl-, to highlight differences in fragmentation that arise from the different placement of the methyl groups.

A summary of the expected key data from a GC-MS analysis for the identification of 1,6-Octadiene, 3,3,7-trimethyl- is provided in Table 2.

Table 2: Anticipated GC-MS Data for Component Identification of 1,6-Octadiene, 3,3,7-trimethyl-

ParameterExpected Data/InformationPurpose
Retention Time (RT) A specific time at which the compound elutes from the GC column.A characteristic property under a given set of chromatographic conditions, used for preliminary identification.
Molecular Ion (M+) A peak in the mass spectrum corresponding to the molecular weight of C11H20.Confirms the molecular formula of the compound.
Key Fragment Ions A series of peaks at lower mass-to-charge ratios (m/z) resulting from the fragmentation of the molecule.Provides structural information and a unique fingerprint for the compound.
Spectral Library Match A comparison of the acquired mass spectrum with entries in a spectral database (e.g., NIST, Wiley).A high match quality would provide strong evidence for the compound's identity, though a match for this specific compound is unlikely to be found.

Computational and Theoretical Investigations of 1,6 Octadiene, 3,3,7 Trimethyl

Quantum Chemical Calculations for Electronic Structure

Extensive searches of scientific literature and computational chemistry databases have not yielded specific studies on the quantum chemical calculations for the electronic structure of 1,6-octadiene (B1609464), 3,3,7-trimethyl-. While Density Functional Theory (DFT) is a common method for such analyses, dedicated research on this particular compound appears to be limited or not publicly available.

Density Functional Theory (DFT) Studies on Ground State Geometries

No specific peer-reviewed articles or database entries detailing Density Functional Theory (DFT) studies on the ground state geometries of 1,6-octadiene, 3,3,7-trimethyl- could be located. Therefore, no data tables on optimized bond lengths, bond angles, or dihedral angles can be presented.

Molecular Orbital Analysis (HOMO-LUMO Gaps, Orbital Interactions)

There is no available research detailing the molecular orbital analysis of 1,6-octadiene, 3,3,7-trimethyl-. Consequently, information regarding its Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and specific orbital interactions is not available for discussion or presentation in a data table.

Conformational Analysis and Potential Energy Surfaces

Specific studies on the conformational analysis and potential energy surfaces of 1,6-octadiene, 3,3,7-trimethyl- are not present in the accessible scientific literature.

Molecular Mechanics and Dynamics Simulations

No published research was found that employed molecular mechanics or molecular dynamics simulations to study the conformational landscape of 1,6-octadiene, 3,3,7-trimethyl-.

Interconversion Barriers and Stable Conformers

Due to the absence of dedicated conformational analysis studies, there is no data available on the interconversion barriers between different conformers of 1,6-octadiene, 3,3,7-trimethyl-, nor have its most stable conformers been computationally identified and characterized.

Reaction Mechanism Modeling and Transition State Characterization

A thorough search of chemical literature did not reveal any computational studies focused on the modeling of reaction mechanisms involving 1,6-octadiene, 3,3,7-trimethyl-. As a result, there is no information available regarding the characterization of transition states for reactions in which this compound might participate.

Computational Elucidation of Reaction Pathways

The structural motif of 1,6-octadiene, 3,3,7-trimethyl-, an acyclic diene, is a common feature in many natural products, especially terpenes. nih.gov Computational studies on terpene biosynthesis have revealed intricate carbocation-mediated reaction cascades that lead to a diverse array of cyclic products. acs.orgnih.gov It is plausible that 1,6-octadiene, 3,3,7-trimethyl- could undergo similar transformations under acidic conditions.

Electrophilic Addition and Cyclization:

Electrophilic addition to one of the double bonds would be an initial step in many potential reactions. libretexts.orglibretexts.orgunizin.org Protonation of the C1-C2 double bond would lead to a secondary carbocation at C2, while protonation of the C6-C7 double bond would generate a more stable tertiary carbocation at C7. The latter would be the favored initial step. This tertiary carbocation could then be attacked by a nucleophile or could initiate an intramolecular cyclization.

Computational studies on similar diene systems have shown that the cyclization pathways are often complex, involving multiple steps with various intermediates and transition states. researchgate.net For 1,6-octadiene, 3,3,7-trimethyl-, a possible cyclization pathway initiated by the formation of the C7 carbocation could lead to the formation of a five- or six-membered ring. DFT calculations would be instrumental in determining the preferred cyclization mode by comparing the activation energies of the competing pathways. acs.org

Cope Rearrangement:

Although 1,6-octadiene, 3,3,7-trimethyl- is a 1,6-diene, the principles of pericyclic reactions like the Cope rearrangement, which typically involves 1,5-dienes, can be considered. numberanalytics.comwikipedia.orgmasterorganicchemistry.com While a direct Cope rearrangement is not possible, computational studies could explore the possibility of isomerization to a 1,5-diene, which could then undergo this rearrangement. Theoretical models are adept at mapping the potential energy surfaces of such reactions, identifying the transition state structures and their corresponding energies. numberanalytics.commasterorganicchemistry.com

A hypothetical reaction pathway for the acid-catalyzed cyclization of 1,6-octadiene, 3,3,7-trimethyl- is presented below:

StepDescriptionIntermediate/Transition State
1Protonation of the C6-C7 double bondFormation of a tertiary carbocation at C7
2Intramolecular attack of the C1-C2 double bond on the C7 carbocationFormation of a cyclopentylmethyl cation
31,2-Hydride shiftFormation of a more stable tertiary carbocation within the newly formed ring
4DeprotonationFormation of a stable cyclic alkene

Kinetic and Thermodynamic Studies of Transformations

Computational chemistry provides valuable insights into the kinetic and thermodynamic aspects of chemical reactions. nih.govresearchgate.net By calculating the energies of reactants, products, intermediates, and transition states, it is possible to determine the feasibility and selectivity of a given transformation. youtube.comnih.gov

Kinetic vs. Thermodynamic Control:

In reactions with multiple possible products, computational studies can predict whether the reaction is under kinetic or thermodynamic control. fiveable.mechemistrysteps.commasterorganicchemistry.com For the cyclization of 1,6-octadiene, 3,3,7-trimethyl-, different cyclization pathways (e.g., leading to five- or six-membered rings) would have different activation energies and product stabilities.

Kinetic Product: The product formed via the pathway with the lowest activation energy.

Thermodynamic Product: The most stable product, which may not necessarily be formed the fastest.

The following table illustrates hypothetical kinetic and thermodynamic data for two competing cyclization pathways of 1,6-octadiene, 3,3,7-trimethyl-, based on data from analogous systems. researchgate.net

PathwayProductActivation Energy (kcal/mol)Reaction Enthalpy (kcal/mol)
A1,2,4,4-tetramethylcyclohexene25-15
B1-(2-methylpropyl)-3,3-dimethylcyclopentene22-10

In this hypothetical scenario, Pathway B would be kinetically favored due to its lower activation energy, while the product of Pathway A would be thermodynamically more stable.

Prediction of Spectroscopic Data from Theoretical Models

Computational methods are widely used to predict various spectroscopic data, which can be invaluable for identifying and characterizing unknown compounds or for confirming the structures of reaction products. researchgate.netnmrdb.orgcheminfo.org

NMR Spectroscopy:

The prediction of 13C and 1H NMR chemical shifts is a common application of computational chemistry. ncssm.edu By calculating the magnetic shielding tensors of the nuclei in a molecule, it is possible to obtain theoretical chemical shifts that can be compared with experimental data. These calculations are particularly useful for distinguishing between different isomers.

Below is a table of predicted 13C NMR chemical shifts for 1,6-octadiene, 3,3,7-trimethyl-, based on computational models and comparison with similar structures.

Carbon AtomPredicted Chemical Shift (ppm)
C1~114
C2~145
C3~35
C4 (CH3)~28 (x2)
C5~42
C6~125
C7~132
C8 (CH3)~25
C9 (CH3)~18

Infrared (IR) Spectroscopy:

Ab initio and DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the absorption bands in an IR spectrum. nih.govwikipedia.orgacs.orgresearchgate.netaps.org This is achieved by calculating the second derivatives of the energy with respect to the atomic coordinates. The predicted IR spectrum can help to identify the functional groups present in a molecule. For 1,6-octadiene, 3,3,7-trimethyl-, key predicted IR bands would include those corresponding to C=C stretching and C-H stretching vibrations.

Vibrational ModePredicted Frequency Range (cm⁻¹)
C-H stretch (sp²)3010-3095
C-H stretch (sp³)2850-2960
C=C stretch1640-1680

Applications of 1,6 Octadiene, 3,3,7 Trimethyl in Synthetic Chemistry and Materials Science

Role as a Monomer or Co-Monomer in Polymerization Reactions

There is a lack of specific studies on the polymerization of 1,6-octadiene (B1609464), 3,3,7-trimethyl-. However, the broader class of α,ω-diolefins, to which it belongs, are valuable monomers and comonomers in polymerization processes. These compounds can be used to synthesize polymers with specific properties, including those with pendant double bonds that can be used for further functionalization or crosslinking.

For instance, studies on the copolymerization of 1-hexene (B165129) and 1,7-octadiene (B165261) using metallocene and nickel α-diimine catalysts have demonstrated the incorporation of the diene into the polymer chain. This process introduces pendant vinyl groups, which can be subsequently functionalized, for example, through hydrosilylation to create silicon-functionalized polyolefins. researchgate.net This post-polymerization modification can enhance properties like adhesion and compatibility with other materials. researchgate.net Given its structure, 1,6-octadiene, 3,3,7-trimethyl- could potentially undergo similar coordination polymerization to yield functional polymers.

The general reactivity of diolefins in polymerization is highlighted by their use in creating polymers for various applications, from specialty elastomers to materials for advanced technologies. The methyl groups on the 3 and 7 positions of 1,6-octadiene, 3,3,7-trimethyl- would likely influence the polymerization behavior, potentially affecting the polymer's stereochemistry, solubility, and thermal properties.

Utilization as a Chiral Pool Synthon or Building Block for Complex Molecules

While no direct evidence points to the use of 1,6-octadiene, 3,3,7-trimethyl- as a chiral pool synthon, its acyclic terpenoid-like structure suggests potential in this area, especially if it can be obtained in an enantiomerically pure form. Chiral molecules derived from natural sources are valuable starting materials for the asymmetric synthesis of complex target molecules, including pharmaceuticals and agrochemicals.

The synthesis of natural bioactive compounds often utilizes structurally similar molecules. For example, cis-geraniol has been used as a starting material for the total synthesis of 3,7-dimethyl-7-hydroxy-2-octen-1,6-olide and 3,7-dimethyl-2,6-octadien-1,6-olide, which are natural products with biological activity. nih.gov This highlights the utility of substituted octadienes in building complex natural product frameworks. The cyclization of dimethyl-1,6-octadienes is another reaction that underscores their importance as synthetic intermediates. acs.org

Furthermore, the enantioselective synthesis of chiral borylated skipped dienes has been achieved through the cross-dimerization of a borylated butadiene with alkenes, catalyzed by a chiral ruthenium(0) complex. researchgate.net This type of transformation, if applied to a molecule like 1,6-octadiene, 3,3,7-trimethyl-, could lead to the formation of valuable chiral building blocks for organic synthesis.

Precursor in the Synthesis of Specialty Chemicals and Advanced Materials

The functional groups present in 1,6-octadiene, 3,3,7-trimethyl- make it a potential precursor for a variety of specialty chemicals. The two double bonds can be selectively functionalized through reactions such as oxidation, hydroformylation, and cyclization to produce a range of derivatives.

For example, α,ω-diolefins like 1,7-octadiene are used as starting materials for the synthesis of α,ω-diols, which are important monomers for polyesters. google.com Double hydroformylation of 1,7-octadiene can yield decanedial, a precursor to macrocyclic ketones like muscone, which are valued as fragrances. google.com It is conceivable that 1,6-octadiene, 3,3,7-trimethyl- could undergo similar transformations to produce specialty diols, dials, or other difunctional compounds that could serve as building blocks for polymers, fragrances, or other fine chemicals.

The presence of this structural motif in naturally occurring compounds further suggests its potential as a precursor. For instance, 3-ethoxy-3,7-dimethyl-1,6-octadiene (ethyl linalool) has been isolated from natural sources and is recognized for its fragrance properties. researchgate.netnist.gov The related compound 7-methyl-3-methylene-1,6-octadiene (myrcene) is a key intermediate in the industrial production of a wide array of fragrances, including menthol, citral, citronellol, geraniol, and linalool. foodb.ca Myrcene is also used as a fragrance ingredient in various consumer products. industrialchemicals.gov.au The structural similarities suggest that 1,6-octadiene, 3,3,7-trimethyl- could also serve as a starting point for the synthesis of novel fragrance compounds.

The cyclization of similar dienes at high temperatures is a known reaction that can lead to the formation of cyclic compounds, which are also important intermediates in organic synthesis. acs.org The specific substitution pattern of 1,6-octadiene, 3,3,7-trimethyl- would influence the outcome of such cyclization reactions, potentially leading to unique and valuable cyclic structures.

Structure Reactivity and Structure Property Relationships of 1,6 Octadiene, 3,3,7 Trimethyl Derivatives

Systematic Functionalization and Derivatization Strategies

There is a notable absence of published research detailing systematic functionalization and derivatization strategies specifically for 1,6-Octadiene (B1609464), 3,3,7-trimethyl-. While general methods for the functionalization of non-conjugated dienes are well-established, such as hydroboration-oxidation, epoxidation, dihydroxylation, and metathesis, their application to this specific substrate has not been documented. The steric hindrance introduced by the gem-dimethyl group at the C3 position and the methyl group at the C7 position would be expected to play a significant role in the regioselectivity and stereoselectivity of such transformations. However, without experimental studies, any discussion remains purely speculative.

Stereochemical Control in Reaction Outcomes and Product Profiles

Detailed information regarding stereochemical control in reactions involving 1,6-Octadiene, 3,3,7-trimethyl- is not available in the current body of scientific literature. The presence of a chiral center at C3 (assuming it is not a racemic mixture) and the prochiral faces of the two double bonds suggest that stereoselective reactions should be possible. For instance, diastereoselective cyclization reactions or enantioselective additions to the double bonds could theoretically be achieved using appropriate chiral catalysts or reagents. Research on other substituted octadienes has demonstrated the feasibility of stereoselective reactions, such as the titanium tetrachloride mediated addition of silylated octadienes to aldehydes. researchgate.net However, no such studies have been reported for 1,6-Octadiene, 3,3,7-trimethyl-.

Future Research Directions and Emerging Methodologies

Development of Novel Catalytic Systems for Sustainable Synthesis

The pursuit of green chemistry principles is driving the innovation of catalytic systems for the synthesis of terpenoid dienes, including 1,6-Octadiene (B1609464), 3,3,7-trimethyl-. The focus is on developing catalysts that are not only highly efficient and selective but also environmentally benign and recyclable.

Heterogeneous catalysis is a key area of exploration, with researchers investigating a wide range of materials. repec.org Solid acid catalysts, such as sulfonic acid resins, zeolites, and various metal oxides like alumina (B75360) and silicates, are being studied for their potential in isomerization and other transformations of terpenes. repec.org The goal is to replace traditional homogeneous catalysts, which can be difficult to separate from the reaction mixture and often lead to waste generation. The development of robust and reusable catalysts is a critical step towards more sustainable production processes. nih.gov

Biocatalysis presents another promising avenue for the sustainable synthesis of complex terpenes. nih.gov Enzymes, such as terpene synthases, offer unparalleled regio- and stereocontrol in the construction of intricate molecular architectures from simple precursors. nih.gov While challenges related to enzyme stability and slow reaction rates exist, ongoing research in protein engineering and process optimization is addressing these limitations. The use of enzymes in synthetic pathways can significantly reduce the reliance on harsh reagents and complex protection-deprotection schemes, leading to more atom-economical and environmentally friendly processes. nih.gov

Exploration of Photochemical and Electrochemical Transformations

Photochemistry and electrochemistry are emerging as powerful tools for organic synthesis, offering unique reaction pathways that are often inaccessible through traditional thermal methods. nih.gov These techniques utilize light or electricity, respectively, to generate highly reactive intermediates, such as radicals, under mild conditions.

Photoredox catalysis, for instance, can facilitate a wide range of transformations, including carbon-carbon and carbon-heteroatom bond formations. nih.gov The application of these methods to terpene derivatives is an active area of research, with the potential to enable novel cyclizations, functionalizations, and rearrangements of the 1,6-octadiene scaffold. The ability to perform these reactions at ambient temperature and pressure contributes to their sustainability profile.

Electrochemical synthesis offers a reagent-free method for oxidation and reduction reactions. nih.gov By precisely controlling the applied potential, chemists can achieve selective transformations without the need for stoichiometric oxidants or reductants, which often generate significant waste. The electrochemical approach is being explored for the functionalization of complex molecules, and its application to 1,6-Octadiene, 3,3,7-trimethyl- could lead to the development of new, value-added derivatives. A recent study demonstrated the use of late-stage electrochemical C-H oxidation to complete an ether ring in the synthesis of complex terpenoids. acs.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting from traditional batch processes to continuous-flow systems, which offer numerous advantages in terms of safety, efficiency, and scalability. researchgate.net Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. youtube.com

Furthermore, the modular nature of flow chemistry setups allows for the easy integration of different technologies, such as photochemical reactors and electrochemical cells, creating powerful platforms for multistep synthesis. youtube.com This approach is particularly well-suited for the synthesis of libraries of compounds for drug discovery and materials science applications. The development of automated flow systems for the synthesis of 1,6-Octadiene, 3,3,7-trimethyl- and its derivatives would significantly enhance the ability to explore its chemical space and potential applications.

Advanced Analytical Techniques for In-Situ Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is crucial for the development of efficient and robust chemical processes. Advanced analytical techniques that allow for the real-time, in-situ monitoring of chemical reactions are becoming indispensable tools for chemists.

Spectroscopic methods, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, can provide detailed information about the concentration of reactants, intermediates, and products as a reaction progresses. mit.edu This real-time data allows for precise control over reaction conditions and facilitates rapid optimization. For complex processes like terpene isomerization or synthesis, in-situ monitoring can help to identify transient intermediates and elucidate reaction pathways. acs.org

The development of novel sensors for the in-situ detection of specific chemical species is another active area of research. For example, specialized sensors are being developed for the real-time monitoring of volatile organic compounds like terpenes. researchgate.net These advancements in analytical technology, when coupled with automated synthesis platforms, will enable a data-rich approach to chemical process development, leading to more efficient, reliable, and predictable syntheses of compounds like 1,6-Octadiene, 3,3,7-trimethyl-.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.